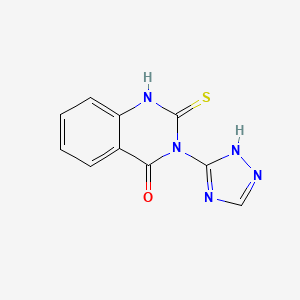

2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

2-sulfanylidene-3-(1H-1,2,4-triazol-5-yl)-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5OS/c16-8-6-3-1-2-4-7(6)13-10(17)15(8)9-11-5-12-14-9/h1-5H,(H,13,17)(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBZJYXJRENKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Quinazoline-Triazole Hybrid Systems

The synthesis of 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one requires sequential construction of three critical components:

- The 3,4-dihydroquinazolin-4-one core

- The 4H-1,2,4-triazol-3-yl substituent at position 3

- The sulfanyl (-SH) group at position 2

Formation of the Quinazolinone Core

The quinazolinone scaffold is typically synthesized from anthranilic acid derivatives through cyclocondensation reactions. In one protocol, 2-aminobenzoic acid reacts with ethyl isothiocyanate in ethanol under reflux to yield 3-substituted quinazolin-4(3H)-ones. This method produces the core structure with 76-92% yields, depending on the substituent at position 3.

Key Reaction Conditions

- Temperature: 70-80°C

- Solvent: Absolute ethanol

- Catalyst: None required

- Reaction Time: 5-24 hours

Introduction of the Sulfanyl Group

Sulfanylation at position 2 is achieved through two primary methods:

Direct Thiolation Using Potassium Hydrosulfide

Treatment of 3-substituted quinazolin-4(3H)-ones with KSH in DMF introduces the -SH group via nucleophilic aromatic substitution. This method requires anhydrous conditions and yields 68-75% of 2-sulfanylquinazolinones.

Thioetherification Followed by Deprotection

A more controlled approach involves:

Triazole Ring Construction Methodologies

The 4H-1,2,4-triazol-3-yl group is introduced through cyclocondensation reactions using hydrazine derivatives. Two dominant pathways emerge from the literature:

Hydrazine-Carbon Disulfide Cyclocondensation

Reaction of 2-hydrazinylquinazolin-4(3H)-ones with CS₂ in alkaline media produces fused triazolopyrimidine systems. While this method yields 70-73%, it generates bicyclic structures requiring subsequent modifications to isolate the desired monocyclic triazole derivative.

Optimized Protocol

- Dissolve 2-hydrazinylquinazolinone (1 mmol) in absolute ethanol

- Add CS₂ (1.8 mL, 20 mmol) and KOH (10 mmol)

- Stir at room temperature for 12 hours

- Acidify with HCl to precipitate product

Integrated Synthetic Routes

Combining the above strategies, three viable pathways emerge for synthesizing the target compound:

Sequential Functionalization Route

- Synthesize 3-aminoquinazolin-4(3H)-one from anthranilic acid

- Introduce -SH group via KSH treatment (72% yield)

- React with thiosemicarbazide in alum-catalyzed conditions to form triazole

Advantages

- Modular approach allows independent optimization

- Compatible with diverse N-substituents

Characterization and Analytical Data

All synthetic intermediates and final products require rigorous characterization:

Spectroscopic Confirmation

Representative Data for Target Compound

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Sequential Route | 68 | 98 | 24 | 70-80 |

| One-Pot Synthesis | 58 | 85 | 18 | 110 |

| Alum-Catalyzed | 65 | 92 | 12 | 80 |

Key Observations

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the quinazolinone core or the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified quinazolinone or triazole derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one exhibits promising anticancer properties. For instance, it has been shown to inhibit the interaction between annexin A2 and S100A10 proteins, which is crucial in cancer progression. This inhibition could lead to the development of new therapeutic strategies against various cancers .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that derivatives of this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

There is evidence suggesting that this compound possesses anti-inflammatory properties. It has been evaluated alongside other compounds for its ability to reduce inflammation in various models, indicating its potential use in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound often involves multi-step chemical reactions that include the formation of triazole rings and quinazoline derivatives. The structure of the compound allows for various substitutions that can enhance its biological activity.

Structure-Activity Relationship

The activity of this compound can be influenced by modifications at specific positions on the triazole and quinazoline rings. For instance:

- Substitution at the triazole nitrogen can enhance binding affinity to target proteins.

- Modifications on the quinazoline moiety can improve solubility and bioavailability.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the thiol group can participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-quinazolin-4-one: Lacks the dihydro component, which may affect its reactivity and biological activity.

3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one: Lacks the thiol group, which may reduce its potential for redox reactions.

2-sulfanyl-3-(1H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one: Isomer with a different position of the nitrogen in the triazole ring, which can influence its binding properties.

Uniqueness

The presence of both the triazole and thiol groups in 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one makes it unique compared to similar compounds

Biological Activity

2-Sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural features, including the triazole and quinazolinone moieties, suggest a diverse range of biological interactions. This article reviews the current understanding of its biological activity, including cytotoxicity against cancer cells, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight : 220.26 g/mol

- CAS Number : 131842-34-7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily as an anticancer agent. The compound has been tested against various human cancer cell lines and has shown promising results in terms of cytotoxicity.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer) cells. The results indicated that the compound induced apoptosis and cell cycle arrest in these cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 15.8 | Cell cycle arrest at G1 phase |

| MDA-MB-231 | 10.0 | Upregulation of pro-apoptotic genes |

| HeLa | 14.0 | Downregulation of Bcl-2 |

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines, which is crucial for preventing further cell proliferation .

- Kinase Inhibition : Molecular docking studies suggest that this compound interacts with various protein kinases involved in cancer progression, including EGFR and VEGFR2 .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on HepG2 Cells : A specific study reported that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers such as caspase-3 activation .

- Multi-Kinase Inhibition : Another investigation focused on its role as a multi-kinase inhibitor demonstrated its potential to inhibit various kinases associated with tumor growth and survival pathways .

- Comparative Analysis : In a comparative study against standard chemotherapeutic agents like doxorubicin and sunitinib, the compound showed a favorable safety profile with lower toxicity towards normal cells while maintaining efficacy against cancer cells .

Q & A

Q. Optimization Tips :

- Solvent Choice : Methanol or ethanol enhances solubility and yield .

- Temperature Control : Reflux conditions (60–80°C) prevent side reactions like oxidation of the sulfanyl group .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- Spectroscopy :

- 1H/13C NMR : Key shifts include δ 12.5–13.0 ppm (NH of triazole) and δ 160–165 ppm (C=O of quinazolinone) .

- IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch) confirm functional groups .

- X-ray Crystallography : SHELXL refines diffraction data to determine bond lengths (e.g., C-S bond: ~1.75 Å) and dihedral angles (quinazolinone-triazole plane: 5–15°) .

Advanced: How can X-ray crystallography data be refined using SHELXL for accurate structural determination?

Methodological Answer:

SHELXL refinement involves:

Data Integration : Use SHELXS for initial phase determination.

Parameterization : Define anisotropic displacement parameters for non-hydrogen atoms.

Hydrogen Placement : Place H-atoms via difference Fourier maps or riding models (C–H: 0.93–0.97 Å; N–H: 0.88 Å) .

Validation : Check R-factors (target: <5%) and residual electron density (<0.3 eÅ⁻³).

Q. Common Pitfalls :

- Overfitting high-resolution data (e.g., twinned crystals) may require SHELXD for dual-space solutions .

Advanced: What strategies resolve contradictions in spectroscopic data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Use 2D NMR (COSY, HSQC) to resolve proton-proton and carbon-proton correlations. For example, HSQC can distinguish quinazolinone C=O from triazole NH .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₁₁H₁₀N₄OS: calculated 247.0653, observed 247.0655) .

- Temperature-Dependent NMR : Acquire spectra at 25°C and 50°C to reduce signal broadening caused by slow NH exchange .

Basic: What solvents and reaction conditions optimize synthesis yield and purity?

Methodological Answer:

Table 1: Optimized Reaction Conditions

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Solvent | Ethanol/Methanol | |

| Temperature | 60–80°C (reflux) | |

| Reaction Time | 2–4 hours | |

| Base | Triethylamine | |

| Purification Method | Recrystallization |

Q. Yield Enhancement :

- Slow cooling during recrystallization improves crystal size and purity (~70–85% yield) .

Advanced: How to design experiments to study structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

Structural Modifications :

- Quinazolinone Core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6/7 to enhance electrophilic reactivity .

- Triazole Substituents : Replace sulfanyl with methylthio or aryl groups to probe steric effects .

Assays :

- In Vitro : Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ quantification) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate selectivity .

Q. Data Interpretation :

- Correlate logP values (calculated via MarvinSketch ) with membrane permeability trends .

Advanced: How are synthesis by-products or impurities analyzed and mitigated?

Methodological Answer:

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water gradient) to separate unreacted starting materials (retention time: 3–5 min) .

- TLC : Monitor reaction progress with silica plates (Rf of product: 0.4–0.6 in ethyl acetate/hexane) .

- Thermodynamic Analysis : Hydrophilic interaction chromatography (HILIC) quantifies impurity transfer thermodynamics (ΔG°: −5 to −10 kJ/mol) .

Basic: What analytical techniques ensure batch-to-batch consistency in research samples?

Methodological Answer:

- Purity Checks :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.